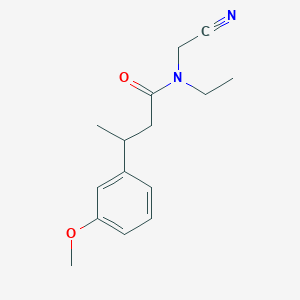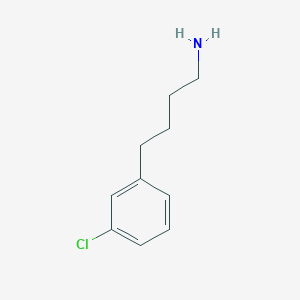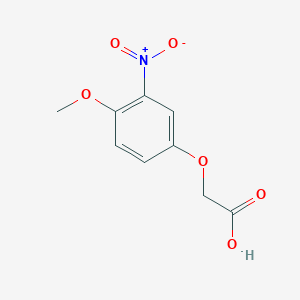![molecular formula C13H9BrClFO B2808132 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene CAS No. 2140316-53-4](/img/structure/B2808132.png)
4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.
化学反应分析
Types of Reactions
4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine and chlorine) can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biphenyl compounds.
科学研究应用
4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene involves its interaction with molecular targets through its functional groups. The halogen substituents can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity . These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug design.
相似化合物的比较
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A similar compound with a simpler structure, lacking the methoxy group.
4-Bromo-2-chloro-1-fluorobenzene: Another related compound with a different substitution pattern.
Uniqueness
4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s behavior and interactions.
属性
IUPAC Name |
4-bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-5-6-13(11(15)7-10)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKOAGYMWYRNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)
![4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2808052.png)
![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)
![2,5-dimethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2808057.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2808063.png)
![4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE](/img/structure/B2808064.png)
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2808069.png)

